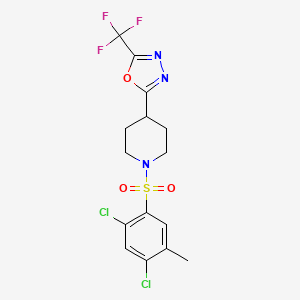

2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2F3N3O3S/c1-8-6-12(11(17)7-10(8)16)27(24,25)23-4-2-9(3-5-23)13-21-22-14(26-13)15(18,19)20/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWDOOQYMQVTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step often involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.

Oxadiazole Ring Formation: The intermediate is then reacted with a suitable hydrazide to form the oxadiazole ring. This step usually requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Various functionalized derivatives of the oxadiazole ring.

Substitution: Substituted derivatives of the aromatic ring, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a pharmacophore in drug design. Its structural features suggest several therapeutic applications:

- Anti-inflammatory Activity : Research indicates that the compound exhibits notable anti-inflammatory properties. In vitro studies have shown its ability to inhibit nitric oxide production in LPS-induced macrophages, suggesting efficacy in treating inflammatory diseases such as arthritis .

- Antimicrobial Properties : Compounds containing the 1,3,4-oxadiazole core have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The unique structural components may confer anticancer properties. Preliminary studies indicate that similar oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

The biological activity of 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can be summarized as follows:

- Mechanism of Action : The compound's mechanism may involve interaction with specific receptors or enzymes involved in inflammatory pathways and microbial resistance mechanisms. Molecular docking studies have suggested strong binding affinities to key biological targets .

-

Case Studies :

- In one study, derivatives of oxadiazole were tested against Mycobacterium bovis, showing significant inhibitory effects on both active and dormant states .

- Another research effort highlighted the antibacterial efficacy of compounds with similar scaffolds against resistant strains like MRSA and VRE, demonstrating up to eight times more potency than conventional antibiotics .

Future Research Directions

Given its promising biological activities, further research on 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole could focus on:

- Pharmacological Studies : Detailed pharmacokinetic and pharmacodynamic studies are necessary to elucidate its therapeutic potential fully.

- Structural Modifications : Exploring analogs and derivatives could enhance efficacy and reduce side effects.

- Clinical Trials : Advancing towards clinical trials will be crucial to assess safety and effectiveness in human subjects.

Mechanism of Action

The mechanism of action of 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The sulfonyl group is known to enhance binding affinity, while the oxadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonyl Moieties

Piperidine-Sulfonyl-1,3,4-Oxadiazole Derivatives

5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol () :

This analog features a 4-nitrophenylsulfonyl group on piperidine and a thiol group on oxadiazole. Unlike the target compound, the nitro group provides strong electron-withdrawing effects, which may reduce bioavailability compared to the dichloro-methylphenyl group in the target compound. The absence of a trifluoromethyl group further differentiates its electronic profile .- S-Substituted Aliphatic Analogs (): Compounds such as 2-(Heptan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (7h) have aliphatic thioether chains and a p-toluenesulfonyl group.

Sulfonyl-Oxadiazole Hybrids with Antibacterial Activity

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole () :

This compound demonstrated exceptional antibacterial activity (EC50: 0.17 µg/mL against Xanthomonas oryzae), attributed to dual sulfonyl groups. The target compound’s trifluoromethyl group may offer similar electron-deficient properties but with distinct steric effects due to the piperidine scaffold .

Functional Analogues with Trifluoromethyl or Halogen Substituents

2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g, ) :

This compound showed herbicidal and fungicidal activity (>50% inhibition at 50 µg/mL) via SDH (succinate dehydrogenase) inhibition. Molecular docking revealed that the trifluoromethyl-pyrazole group mimics the binding of penthiopyrad. The target compound’s trifluoromethyl-oxadiazole may adopt a similar binding mode but with enhanced rigidity due to the piperidine-sulfonyl group .2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a, ) :

A triazole-conjugated oxadiazole with dual chlorophenyl groups exhibited antimicrobial activity. The target compound’s dichloro-methylphenyl sulfonyl group may provide superior steric and electronic effects for target engagement .

Table 1: Key Properties of Selected Analogues vs. Target Compound

Key Observations:

- Enzyme Binding : Piperidine-sulfonyl groups in analogs like 5g show strong SDH binding via hydrogen bonding with carbonyl groups. The target compound’s dichloro-methylphenyl sulfonyl group may improve hydrophobic interactions .

- Antibacterial Efficacy : Sulfonyl-containing oxadiazoles (e.g., ) outperform commercial bactericides like thiodiazole copper, suggesting the target compound could exhibit similar or superior activity .

Biological Activity

The compound 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including anti-inflammatory and antimicrobial activities, along with detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 444.3 g/mol. The structure features a piperidine ring linked to a sulfonyl group and an oxadiazole moiety, which contributes to its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.3 g/mol |

| CAS Number | 1705217-98-6 |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties . In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) secretion in LPS-induced RAW264.7 macrophages, suggesting its potential as an anti-inflammatory agent. The structural characteristics imply possible interactions with various biological targets involved in inflammatory pathways.

Case Study: Inhibition of Nitric Oxide Secretion

A study evaluated the effect of the compound on NO production in macrophages. The results showed that at a concentration of 10 µM, the compound reduced NO levels by approximately 65%, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The compound has also been screened for antimicrobial activity against various bacterial and fungal strains. Preliminary findings suggest that it possesses moderate to good activity against specific pathogens.

Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

In a study assessing various derivatives of oxadiazoles, the compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead candidate for developing new antimicrobial agents .

The proposed mechanism of action for the anti-inflammatory effects includes inhibition of key signaling pathways involved in inflammation, such as NF-kB activation. Further studies are required to elucidate the precise molecular interactions and binding affinities with target receptors or enzymes.

Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of compounds similar to 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole . These investigations reveal insights into structure-activity relationships (SAR) that can guide future drug development.

Table: Summary of Biological Activities

| Compound | Activity Type | IC50/Other Metrics |

|---|---|---|

| 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | Anti-inflammatory | IC50 = 10 µM |

| Similar Oxadiazole Derivative | Antimicrobial | MIC = 32 µg/mL (S. aureus) |

| Another Piperidine-based Compound | Urease Inhibition | IC50 = 6.28 µM |

Q & A

Q. What are the common synthetic strategies for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or through nucleophilic substitution reactions. For example, carboxylic acids can be converted to 1,3,4-oxadiazole nucleophiles by forming hydrazide intermediates, followed by cyclization using reagents like POCl₃ or PPA (phosphoric acid). These nucleophiles are then coupled with electrophilic intermediates, such as sulfonylated piperidine derivatives, in polar aprotic solvents like DMF with a base (e.g., LiH) to facilitate SN2 reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1610–1580 cm⁻¹) stretching vibrations.

- ¹H-NMR : Assign protons on the piperidine ring (δ 1.5–3.5 ppm, split into multiplets) and aromatic regions (δ 6.5–8.5 ppm for dichlorophenyl and trifluoromethyl groups).

- EI-MS : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of SO₂ or CF₃ groups) .

Q. What are the primary biological targets for 1,3,4-oxadiazole derivatives, and how are binding assays designed?

1,3,4-Oxadiazoles often target enzymes (e.g., kinases, proteases) or interact with biomolecules like bovine serum albumin (BSA). Binding studies use techniques such as fluorescence quenching to determine binding constants (Kₐ). For example, BSA binding assays involve titrating the compound into a BSA solution and monitoring fluorescence emission changes at λ = 340 nm .

Q. How can researchers troubleshoot low yields in the sulfonylation step of piperidine intermediates?

Low yields may arise from incomplete activation of the sulfonyl chloride or steric hindrance. Strategies include:

Q. What safety precautions are critical when handling trifluoromethyl-containing intermediates?

Trifluoromethyl groups release HF upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with calcium carbonate. Monitor reactions via TLC or LC-MS to avoid prolonged exposure to reactive intermediates .

Advanced Research Questions

Q. How can structural ambiguities in NMR spectra (e.g., overlapping piperidine signals) be resolved?

Advanced methods include:

- 2D NMR (COSY, HSQC) : Differentiate piperidine protons and correlate carbons.

- X-ray crystallography : Resolve conformational isomerism (e.g., axial vs. equatorial sulfonyl group orientation) .

- Variable Temperature NMR : Reduce signal broadening caused by ring puckering .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Bioisosteric replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to resist oxidation.

- Prodrug design : Mask polar groups (e.g., sulfonyl) with ester linkages.

- SAR analysis : Prioritize derivatives with reduced CYP450 inhibition using liver microsome assays .

Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and tissue distribution.

- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites.

- Dose-response recalibration : Adjust dosing regimens based on clearance rates .

Q. What computational methods predict the compound’s binding affinity for novel targets?

Q. How can synthetic routes be optimized for scalability without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.